6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
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Overview
Description
6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical compound with a complex structure that combines an isoquinoline moiety with a heptylpiperidine group and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Pictet-Spengler reaction, which forms the isoquinoline ring system. The heptylpiperidine group is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the isoquinoline ring. Finally, the trifluoroacetic acid is added to the compound, often through an acid-base reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Scientific Research Applications
6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The heptylpiperidine group may enhance the compound’s binding affinity and specificity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Propylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
- 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
Uniqueness
6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its longer heptyl chain, which can influence its chemical properties and interactions. This structural difference may result in distinct biological activities and applications compared to its shorter-chain analogs .
Properties
CAS No. |
918489-68-6 |
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Molecular Formula |
C23H31F3N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(1-heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H30N2O.C2HF3O2/c1-2-3-4-5-6-13-23-14-10-20(11-15-23)24-21-8-7-19-17-22-12-9-18(19)16-21;3-2(4,5)1(6)7/h7-9,12,16-17,20H,2-6,10-11,13-15H2,1H3;(H,6,7) |
InChI Key |
VSFPPOBAEZVUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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